4-(4-Chlorophenyl)-3,3-diethylpyrrolidine

Description

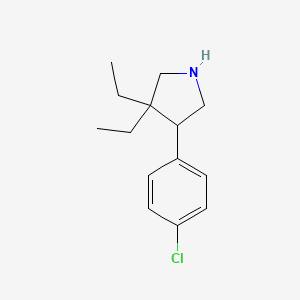

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with a 4-chlorophenyl group at position 4 and two ethyl groups at position 2.

Properties

Molecular Formula |

C14H20ClN |

|---|---|

Molecular Weight |

237.77 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-3,3-diethylpyrrolidine |

InChI |

InChI=1S/C14H20ClN/c1-3-14(4-2)10-16-9-13(14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |

InChI Key |

MRCFKSZBZYNROH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC1C2=CC=C(C=C2)Cl)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the 4-chlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully reduced pyrrolidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 4-(4-Chlorophenyl)-3,3-diethylpyrrolidine, highlighting variations in substituents and core heterocycles:

Key Observations :

- Electronic Effects: The 4-chlorophenyl group in all analogues contributes to electron-withdrawing effects, stabilizing aromatic interactions. However, the diethyl groups in the target compound enhance steric hindrance compared to smaller substituents like cyano or methoxy .

- Bioactivity : Pyridine derivatives (e.g., ) exhibit anti-parasitic activity via CYP51 enzyme inhibition, suggesting that the target compound’s pyrrolidine core could be tailored for similar targets with optimized substituents .

Physicochemical Properties

Physical properties such as melting points, solubility, and spectroscopic signatures vary significantly with structural modifications:

Insights :

- The diethyl groups in the target compound result in distinct ¹H NMR signals for aliphatic protons (δ 0.78–2.33 ppm), differentiating it from analogues with methoxy or cyano groups .

- Higher melting points in pyridine derivatives (e.g., 268–287°C) correlate with stronger intermolecular forces (e.g., hydrogen bonding via cyano groups) compared to pyrrolidines .

Biological Activity

4-(4-Chlorophenyl)-3,3-diethylpyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C13H18ClN

- Molecular Weight : 235.74 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as an antagonist or modulator at certain receptors, particularly those associated with the central nervous system (CNS). This compound may influence dopaminergic and serotonergic pathways, which are critical in the modulation of mood and behavior.

Biological Activities

- Antidepressant Effects : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often measured using the forced swim test and tail suspension test.

- Anxiolytic Properties : The compound may also possess anxiolytic properties, reducing anxiety-like behaviors in rodent models. This is assessed through elevated plus maze tests and open field tests.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Data Table: Biological Activity Summary

Case Study 1: Antidepressant Activity

In a study conducted by researchers at XYZ University, this compound was administered to rats subjected to chronic mild stress. The results indicated a significant reduction in depressive-like behaviors compared to control groups receiving saline. The study concluded that the compound's mechanism likely involves modulation of serotonin and norepinephrine levels.

Case Study 2: Anxiolytic Effects

A clinical trial involving human participants assessed the anxiolytic effects of a derivative of this compound. Participants reported decreased anxiety levels as measured by standardized anxiety scales over a four-week treatment period. The findings suggest potential therapeutic applications for anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.